molecular formula C11H10O4 B15059904 Methyl 3-hydroxy-5-methylbenzofuran-2-carboxylate

Methyl 3-hydroxy-5-methylbenzofuran-2-carboxylate

Cat. No.: B15059904
M. Wt: 206.19 g/mol
InChI Key: PAVGURPVMUJLMX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-hydroxy-5-methylbenzofuran-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, followed by reduction of the nitro group .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-hydroxy-5-methylbenzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-hydroxy-5-methylbenzofuran-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: Investigated for its potential biological activities, including anti-tumor, antibacterial, and antiviral properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-5-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its biological activities may be attributed to its ability to interact with enzymes or receptors involved in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • Methyl 3-hydroxybenzofuran-2-carboxylate
  • Methyl 5-methylbenzofuran-2-carboxylate
  • Methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylate

Comparison: Methyl 3-hydroxy-5-methylbenzofuran-2-carboxylate is unique due to the presence of both a hydroxyl group and a methyl group on the benzofuran ring. This combination of functional groups can influence its reactivity and biological activity, making it distinct from other similar compounds .

Biological Activity

Methyl 3-hydroxy-5-methylbenzofuran-2-carboxylate is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and apoptotic properties, supported by various studies and research findings.

Chemical Structure and Properties

This compound features a benzofuran ring fused with a carboxylate ester group. Its molecular formula is C12H12O4C_{12}H_{12}O_4, with a molecular weight of approximately 220.22 g/mol. The presence of hydroxyl and carboxyl groups enhances its solubility and potential interactions with biological targets, contributing to its bioactivity.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. This compound has shown promising results against various Gram-positive bacteria and fungi, including Candida albicans. The antimicrobial efficacy is often attributed to the structural components of the compound that facilitate interaction with microbial cell membranes .

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Candida albicans8 μg/mL
Staphylococcus aureus10 μg/mL
Escherichia coli15 μg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Studies have demonstrated that it induces cytotoxicity in leukemia (K562, MOLT-4) and cervical carcinoma (HeLa) cells. The compound's mechanism involves the activation of apoptotic pathways, particularly through caspase activation.

Table 2: Cytotoxicity Data in Cancer Cell Lines

Cell LineIC50 (μM)Apoptosis InductionReference
K562 (Leukemia)15Yes
MOLT-4 (Leukemia)20Yes
HeLa (Cervical)25Yes

In vitro studies have shown that the compound can activate caspases 3 and 7, leading to increased apoptosis markers in treated cells. This suggests that this compound may serve as a potential lead compound for further development in cancer therapy .

The biological activity of this compound is largely attributed to its ability to interact with specific cellular targets. For instance, molecular docking studies have suggested that this compound binds effectively to tubulin, inhibiting its polymerization and thereby disrupting microtubule dynamics essential for cell division .

Case Studies

  • Anticancer Study : A study conducted on A549 lung adenocarcinoma cells revealed that this compound significantly inhibited cell proliferation and induced mitotic catastrophe at an IC50 value of approximately 16.4 μM. This was achieved through the inhibition of the AKT signaling pathway .
  • Apoptosis Induction : In a series of experiments involving K562 cells, treatment with this compound resulted in a notable increase in caspase activity, indicating its role in promoting apoptosis through intrinsic pathways .

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

methyl 3-hydroxy-5-methyl-1-benzofuran-2-carboxylate

InChI

InChI=1S/C11H10O4/c1-6-3-4-8-7(5-6)9(12)10(15-8)11(13)14-2/h3-5,12H,1-2H3

InChI Key

PAVGURPVMUJLMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2O)C(=O)OC

Origin of Product

United States

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